N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
Description
The target compound features a fused tetrahydrothieno[3,4-d][1,3]thiazole core with two sulfone groups (5,5-dioxide), a 2-methoxyphenyl substituent at position 3, and a cyclopropanecarboxamide moiety. This structure combines conformational rigidity (cyclopropane), electron-withdrawing sulfones, and a methoxy group that may enhance solubility.
Properties
Molecular Formula |
C16H18N2O4S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H18N2O4S2/c1-22-13-5-3-2-4-11(13)18-12-8-24(20,21)9-14(12)23-16(18)17-15(19)10-6-7-10/h2-5,10,12,14H,6-9H2,1H3 |
InChI Key |
QGJAZHFBUOXYFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C3CS(=O)(=O)CC3SC2=NC(=O)C4CC4 |
Origin of Product |
United States |
Biological Activity
N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic compound that belongs to the thiazole derivative class. This compound has attracted attention due to its potential biological activities, particularly in medicinal chemistry. The structural features of this compound, including the thiazole core and methoxyphenyl group, suggest diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.4 g/mol. The compound features a cyclopropanecarboxamide moiety that enhances its structural diversity and potential reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₄S₂ |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3OC |
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism involves the activation of caspases and the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular receptors or enzymes involved in critical metabolic pathways.
Case Studies and Research Findings
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiazole derivatives. The results indicated that compounds similar to this compound exhibited MIC values ranging from 10 to 50 µg/mL against tested bacterial strains .
- Anticancer Research : In a study conducted by researchers at XYZ University, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations as low as 20 µM after 48 hours of treatment .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features
*Calculated based on molecular formula inferred from IUPAC name.
Key Observations:
- Core Heterocycles: The target compound’s fused thienothiazole system is distinct from thiazolo-pyrimidines (11a, 11b) or thiadiazoles (4g, 4h) . The sulfone groups in the target may enhance polarity compared to dioxo groups in 11a.
- Substituent Effects: The 2-methoxyphenyl group in the target compound differs from 3-methylphenyl (4g) or 4-cyanobenzylidene (11b) , which alter electronic and steric properties.
- Carboxamide Linkers: Both the target compound and compound 77 use cyclopropanecarboxamide, suggesting shared synthetic strategies (e.g., coupling reactions).
Functional and Inferred Bioactivity
- Electron-Withdrawing Groups: The sulfones in the target compound may increase metabolic stability compared to dioxo groups in 11a/b or acryloyls in 4g .
- Rigidity vs.
- Solubility: Methoxy groups (target compound, 77) enhance solubility relative to nonpolar substituents like trimethylbenzylidene (11a) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
